1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that contains a thiophene ring and a pyrazole ring Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the condensation of thiophene derivatives with pyrazole derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its kinase-inhibiting activity may involve the inhibition of specific kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis . Its estrogen receptor-modulating activity may involve binding to estrogen receptors and modulating their activity, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar chemical reactivity and biological activity.
Pyrazole derivatives: These compounds contain a pyrazole ring and are used in various applications, including medicinal chemistry and material science.
Heterocyclic compounds: These compounds contain multiple heteroatoms in their ring structure and exhibit diverse chemical and biological properties.
The uniqueness of this compound lies in its specific combination of thiophene and pyrazole rings, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-ethyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-14-6-5-10(13-14)11(15)12-8-9-4-3-7-16-9/h3-7H,2,8H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUXCNFTJCWXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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